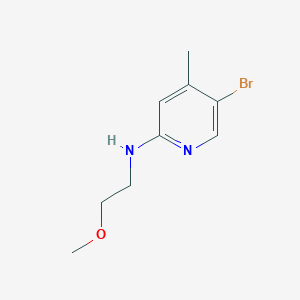
5-bromo-N-(2-methoxyethyl)-4-methylpyridin-2-amine
Vue d'ensemble
Description
5-Bromo-N-(2-methoxyethyl)-4-methylpyridin-2-amine (5-Br-MEMP) is a nitrogen-containing heterocyclic compound that has been studied extensively in the fields of organic synthesis, medicinal chemistry, and biochemistry. 5-Br-MEMP has a wide range of applications in scientific research due to its unique structure, reactivity, and chemical properties.
Applications De Recherche Scientifique
Facile Synthesis and Reactivity Studies
Amination of Thiophenecarboxaldehyde : A study by Zhang et al. (2000) investigated the amination of 5-bromo-2-thiophenecarboxaldehyde with bis(2-methoxyethyl)amine, demonstrating a method for synthesizing derivatives of thiophenecarboxaldehyde.
Synthesis of Pyridine Derivatives : Ahmad et al. (2017) described the synthesis of novel pyridine derivatives through Suzuki cross-coupling reactions involving 5-bromo-2-methylpyridin-3-amine, contributing to the development of chiral dopants for liquid crystals and exploring biological activities like anti-thrombolytic and biofilm inhibition.
Chemoselective Amination Studies : Research on the chemoselective amination of polyhalopyridines, including 5-bromo-2-chloropyridine, was conducted by Ji et al. (2003), highlighting the efficiency and selectivity of these reactions.
Biological and Chemical Transformations
Role in Imine Hydrolysis : A study by Ahmad et al. (2019) explored the role of pyridine nitrogen in palladium-catalyzed imine hydrolysis, providing insights into the mechanistic aspects of these reactions.
Investigation of Aminations : Research on the regioselectivity of ammonia reactions with bromo-derivatives, like 5-bromo-2,4-dichloro-6-methylpyrimidine, was conducted by Doulah et al. (2014), offering insights into the synthesis of substituted aminopyrimidines.
Synthesis of Functionalized Pyridines : The synthesis and functionalization of pyridine rings, involving reactions with 5-bromo-2-methoxy-6-methylpyridine, were explored by Gray et al. (1994), highlighting methods for introducing various electrophiles into the pyridine ring.
In Vivo Metabolism Studies : Kanamori et al. (2002) studied the in vivo metabolism of a related compound, 4-bromo-2,5-dimethoxyphenethylamine, in rats, identifying various metabolites and suggesting metabolic pathways.
Propriétés
IUPAC Name |
5-bromo-N-(2-methoxyethyl)-4-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O/c1-7-5-9(11-3-4-13-2)12-6-8(7)10/h5-6H,3-4H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVWFINPLYPGCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)NCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



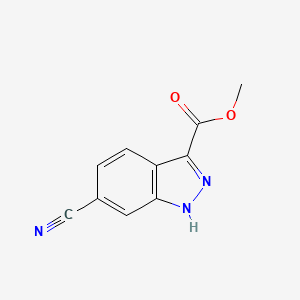
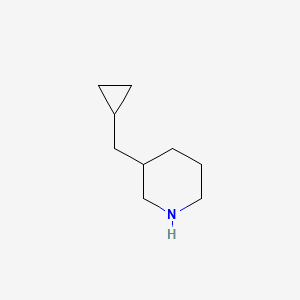
![3-[(3-Methoxybenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1423982.png)
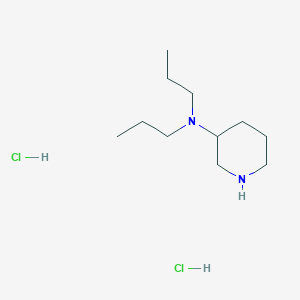
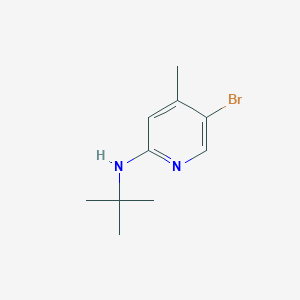
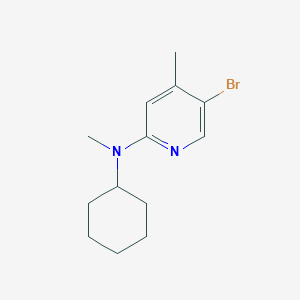
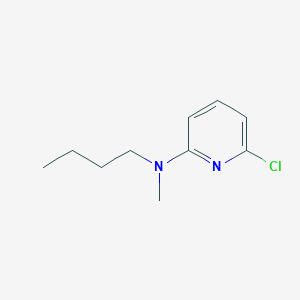
![2-[2-(4-Chloro-2-isopropylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1423991.png)
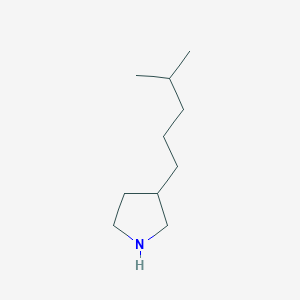
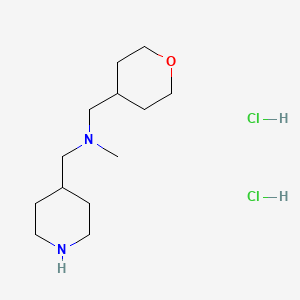
![3-{[2-Nitro-4-(trifluoromethyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1423997.png)
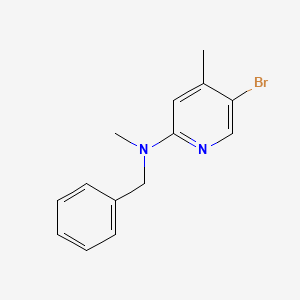
![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}-1-ethanol](/img/structure/B1423999.png)
![3-{[2-Chloro-4-(tert-pentyl)phenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1424002.png)